molecular formula C19H19NO B1146942 (S)-N-Didemethyl Dapoxetine CAS No. 147199-40-4

(S)-N-Didemethyl Dapoxetine

Cat. No.: B1146942
CAS No.: 147199-40-4
M. Wt: 277.4 g/mol
InChI Key: LLJKLSASLJIYAO-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine is a chiral amine featuring a naphthalen-1-yloxy group at the third carbon and a phenyl group at the first carbon of a propane backbone. Its stereochemistry at the C1 position (R-configuration) is critical for its biological activity and interaction with target receptors. This compound serves as a key intermediate or active pharmaceutical ingredient (API) in medicinal chemistry, particularly in the development of psychotropic and cardiovascular agents. The naphthyloxy and phenyl moieties contribute to its lipophilicity and binding affinity, while the amine group facilitates solubility and protonation under physiological conditions .

Properties

CAS No.

147199-40-4

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

(1S)-3-naphthalen-1-yloxy-1-phenylpropan-1-amine

InChI

InChI=1S/C19H19NO/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14,20H2/t18-/m0/s1

InChI Key

LLJKLSASLJIYAO-SFHVURJKSA-N

Synonyms

(S)-α-[2-(1-Naphthalenyloxy)ethyl]benzenemethanamine; 

Origin of Product

United States

Biological Activity

(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine, also known by its CAS number 147199-40-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. Its molecular formula is C19H19NO, with a molecular weight of approximately 277.4 g/mol. This compound is primarily studied for its interactions with the serotonergic system and its implications in various therapeutic areas.

The primary mechanism of action for (1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine involves its role as a selective serotonin reuptake inhibitor (SSRI) . By inhibiting the reuptake of serotonin, it enhances serotonergic signaling, which can lead to various physiological effects. This mechanism is critical for understanding its potential applications in treating conditions such as depression and anxiety disorders.

Antimicrobial Activity

Research has indicated that compounds with naphthalene moieties, including (1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of certain bacterial strains, suggesting their potential use in developing new antimicrobial agents.

Neuropharmacological Effects

The compound has been evaluated for its effects on neurotransmitter systems, particularly serotonin. Its selective inhibition of serotonin reuptake suggests potential applications in treating premature ejaculation and other sexual dysfunctions by increasing ejaculatory latency .

Research Findings and Case Studies

StudyFindings
Pharmacodynamics Inhibition of serotonin reuptake leads to increased serotonin availability at synaptic clefts, enhancing mood and emotional regulation.
Antimicrobial Studies Demonstrated effectiveness against Gram-positive bacteria, indicating potential for developing new antibiotics.
Clinical Trials Preliminary trials indicate efficacy in improving sexual function metrics in men with premature ejaculation .

Pharmacokinetics

The pharmacokinetic profile of (1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine suggests good gastrointestinal absorption and distribution throughout the body. Metabolism occurs predominantly in the liver, with renal excretion being the primary route for elimination from the body .

Comparison with Similar Compounds

(S)-N,N-Dimethyl-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine

Structural Differences :

  • The dimethylamino group replaces the primary amine in the target compound.
  • Retains the naphthalen-1-yloxy and phenyl groups.

Functional Impact :

  • Solubility & Stability: The dimethylamino group enhances water solubility and stability, making it a prodrug candidate. This modification reduces first-pass metabolism and improves oral bioavailability .
  • Pharmacological Role : Used in the treatment of premature ejaculation, with optimized pharmacokinetics compared to the parent amine .

Cinacalcet ((R)-N-[1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine)

Structural Differences :

  • Replaces the phenyl group with a 3-(trifluoromethyl)phenyl moiety.
  • Introduces an ethyl linker between the naphthalene and amine groups.

Functional Impact :

  • Receptor Specificity : The trifluoromethyl group enhances binding to calcium-sensing receptors (CaSR), making it a potent calcimimetic agent.
  • Clinical Application : FDA-approved for hyperparathyroidism and hypercalcemia .

Electronic Effects :

  • The electron-withdrawing CF₃ group increases electrophilicity, altering the compound’s electronic environment and receptor interaction .
Property Target Compound Cinacalcet
Key Substituent Phenyl 3-Trifluoromethylphenyl
Primary Use Research Hyperparathyroidism
LogP ~3.5 ~4.2 (higher lipophilicity)

N,N-Dimethyl-3-(1-Naphthyloxy)-3-(2-Thienyl)propan-1-amine

Structural Differences :

  • Substitutes the phenyl group with a 2-thienyl ring.

Functional Impact :

  • Conformational Flexibility : The thienyl group introduces torsional strain, reducing planarity (dihedral angle: 87.5° between thiophene and naphthalene rings) .
  • Intermediate Utility : Serves as a precursor to duloxetine, an antidepressant, highlighting the role of heterocyclic substituents in CNS drug design .

Spectral Data :

  • IR (cm⁻¹) : 3451 (N-H stretch), 1578 (C=C aromatic) .
  • HRMS : m/z 282.2222 (C₂₀H₂₈N) .

(1R)-1-(2-Naphthyl)-1-propanamine Hydrochloride

Structural Differences :

  • Uses a naphthalen-2-yl group instead of naphthalen-1-yloxy.
  • Lacks the ether linkage present in the target compound.

Functional Impact :

  • Lipophilicity : The absence of an oxygen atom increases hydrophobicity (LogP ~3.8 vs. ~3.5 for the target compound).
  • Crystallography : Single-crystal X-ray studies confirm planar naphthyl groups and R-configuration, aiding in stereochemical validation .

Key Comparative Insights

  • Substituent Effects: Electron-withdrawing groups (e.g., CF₃) enhance receptor binding but reduce solubility, while dimethylamino groups improve pharmacokinetics .
  • Stereochemistry : The R-configuration is conserved in analogs like Cinacalcet, underscoring its importance in biological activity .
  • Synthetic Routes : Common methods include nucleophilic substitution with fluoronaphthalene derivatives and base-mediated alkylation .

Preparation Methods

Substrate Synthesis for Hydrogenation

The asymmetric hydrogenation of β-aryloxy cinnamic nitriles or esters serves as a critical step in constructing the chiral center. A general protocol involves reacting 3-phenylpropiolonitrile with 1-naphthol in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) in dichloroethane (DCE) at 45°C to form the β-aryloxy cinnamic nitrile intermediate. This intermediate is subsequently subjected to hydrogenation using a chiral rhodium catalyst, such as [Rh(COD)Cl]₂ paired with (R,R)-f-spiroPhos, to induce enantioselectivity. The reaction typically proceeds in tetrahydrofuran (THF) or toluene under hydrogen pressure (50–100 psi), yielding the (R)-enantiomer with >90% enantiomeric excess (ee).

Optimization of Catalytic Conditions

Key variables impacting yield and stereoselectivity include:

  • Catalyst Loading : A 1:1 molar ratio of Rh to ligand ensures optimal activity.

  • Solvent Effects : Polar aprotic solvents like THF enhance enantioselectivity compared to nonpolar alternatives.

  • Temperature : Reactions conducted at 25–30°C minimize side reactions while maintaining catalytic efficiency.

Table 1: Representative Hydrogenation Results

SubstrateCatalyst SystemSolventTemperatureee (%)Yield (%)
β-Naphthoxy nitrile[Rh(COD)Cl]₂/(R,R)-f-spiroPhosTHF25°C9285
β-Naphthoxy ester[Rh(COD)Cl]₂/(S,S)-f-spiroPhosToluene30°C8878

Reductive Amination Routes

Imine Formation and Reduction

An alternative approach involves the reductive amination of 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one with ammonia or primary amines. In a patented method, the ketone intermediate is condensed with (R)-1-(1-naphthyl)ethylamine in the presence of diisobutylaluminum hydride (DIBAL-H) to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN) in ethanol. This two-step process achieves moderate yields (65–75%) but requires careful control of moisture and temperature to prevent side reactions.

One-Pot Reductive Amination

Recent advancements employ one-pot protocols where the ketone, amine, and reducing agent are combined in a single reaction vessel. For example, using 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one and methylamine in dichloromethane with sodium triacetoxyborohydride (STAB) as the reductant yields the target amine in 80% isolated yield. This method simplifies purification and reduces reaction time to 12–24 hours.

Resolution of Racemic Mixtures

Chiral Salt Formation

Racemic 3-Naphthalen-1-yloxy-1-phenylpropan-1-amine can be resolved via diastereomeric salt formation using chiral acids such as (1S)-camphorsulfonic acid or tartaric acid. The (R)-enantiomer preferentially crystallizes from ethanol or isopropanol, achieving >98% ee after two recrystallizations.

Enzymatic Resolution

Lipase-mediated kinetic resolution offers an alternative route. Pseudomonas fluorescens lipase (PFL) selectively acetylates the (S)-enantiomer of the racemic amine in vinyl acetate, leaving the (R)-enantiomer unreacted. The unreacted amine is isolated with 85–90% ee, though this method is less scalable compared to chemical resolution.

Industrial-Scale Synthesis

Patent-Based Protocols

A scalable method disclosed in WO2011029833A1 involves:

  • Reduction of 3-(3-Trifluoromethylphenyl)propanal : Using hydrogen gas and Pd/C in ethanol to form 3-(3-trifluoromethylphenyl)propanol.

  • Chlorination : Treating the alcohol with thionyl chloride (SOCl₂) in toluene at 30°C to yield the corresponding chloride.

  • Amination : Reacting the chloride with (R)-1-(1-naphthyl)ethylamine in hexamethylphosphoramide (HMPA) at 50°C to form the target amine.

This three-step process achieves an overall yield of 68% and is suitable for kilogram-scale production.

Table 2: Industrial Process Parameters

StepReactionConditionsYield (%)
1Aldehyde reductionH₂ (50 psi), Pd/C, EtOH, 25°C92
2Alcohol chlorinationSOCl₂, toluene, 30°C89
3Nucleophilic substitutionHMPA, 50°C, 12 h82

Emerging Methodologies

Copper-Catalyzed Electrophilic Amination

A novel approach from Osaka University employs copper catalysts for the direct amination of prochiral alkenes. Using CuI and (R)-BINAP as a chiral ligand, 3-(naphthalen-1-yloxy)-1-phenylpropene undergoes electrophilic amination with hydroxylamine-O-sulfonic acid, yielding the (R)-amine with 78% ee. While still experimental, this method avoids stoichiometric reducing agents and shows promise for green chemistry applications.

Photocatalytic Asymmetric Synthesis

Preliminary studies demonstrate visible-light-driven amination using Ru(bpy)₃²⁺ as a photocatalyst. Irradiating a mixture of 3-(naphthalen-1-yloxy)-1-phenylpropene and ammonia in acetonitrile with blue LEDs generates the amine via a radical intermediate pathway. Enantioselectivity remains modest (60–70% ee), but optimization of chiral co-catalysts may improve outcomes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine, and how do reaction conditions influence stereochemical outcomes?

  • Answer : The compound is synthesized via multi-step organic reactions. A typical route involves:

Alkylation : Coupling naphthalen-1-ol with a halogenated phenylpropanol derivative under basic conditions (e.g., K₂CO₃ in DMF).

Amination : Introducing the amine group via reductive amination using NaBH₃CN or catalytic hydrogenation.
Steric hindrance from the naphthalene ring necessitates optimized temperatures (0–5°C) to minimize racemization. Chiral auxiliaries or asymmetric catalysis (e.g., Rh-DuPhos) can enhance enantiomeric excess (>90%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and stereochemistry?

  • Answer :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., naphthalene C–O coupling at ~160 ppm in 13^13C).
  • Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) resolve enantiomers using hexane:isopropanol gradients.
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula (e.g., [M+H]⁺ = 320.1654 for C₁₉H₂₁NO).
    Purity ≥98% is typically achieved via flash chromatography (SiO₂, ethyl acetate/hexane) .

Q. What in vitro assays are recommended for preliminary screening of biological activity?

  • Answer :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) at 10 μM to 1 nM concentrations.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., monoamine oxidase-B) with IC₅₀ determination.
  • Cellular Viability : MTT assays in neuronal cell lines (SH-SY5Y) to assess cytotoxicity.
    Use DMSO as a vehicle (≤0.1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can conflicting data in receptor binding studies (e.g., partial agonism vs. antagonism) be resolved?

  • Answer : Contradictions may arise from assay conditions (e.g., GTPγS vs. cAMP accumulation). Mitigation strategies include:

  • Orthogonal Assays : Compare results from β-arrestin recruitment (TRUPATH) and calcium flux (FLIPR) assays.
  • Allosteric Modulation : Test compound effects on orthosteric ligand binding (Schild regression analysis).
  • Structural Modeling : Docking studies (AutoDock Vina) using cryo-EM receptor structures to identify binding poses.
    Adjust buffer ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions .

Q. What methodologies optimize enantiomeric yield in large-scale synthesis while minimizing cost?

  • Answer :

  • Dynamic Kinetic Resolution : Use immobilized lipases (e.g., CAL-B) in biphasic systems to shift equilibrium toward the (1R)-isomer.
  • Flow Chemistry : Continuous-flow reactors reduce racemization (residence time <2 min, 25°C).
  • Solvent Screening : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener synthesis.
    Achieve >85% yield and 95% ee with Pd/C catalysts under 10 bar H₂ .

Q. How do pharmacokinetic properties (e.g., metabolic stability) vary between in vitro and in vivo models?

  • Answer :

  • In Vitro : Liver microsomal assays (human/rat) with NADPH cofactor identify CYP450-mediated oxidation (e.g., CYP2D6).
  • In Vivo : Radiolabeled compound (¹⁴C) studies in rodents quantify plasma half-life (t₁/₂) and brain penetration (Kp,uu).
    Discrepancies arise due to protein binding (e.g., albumin) and blood-brain barrier efflux (P-gp inhibition assays). Use allometric scaling to predict human clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.